6-{5-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-(2-methoxyethyl)-9H-purine
CAS No.: 2640961-78-8
Cat. No.: VC11866315
Molecular Formula: C21H27FN8O
Molecular Weight: 426.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640961-78-8 |
|---|---|
| Molecular Formula | C21H27FN8O |
| Molecular Weight | 426.5 g/mol |
| IUPAC Name | 6-[5-(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)purine |
| Standard InChI | InChI=1S/C21H27FN8O/c1-13(2)17-16(22)19(24-10-23-17)29-6-14-8-30(9-15(14)7-29)21-18-20(25-11-26-21)28(12-27-18)4-5-31-3/h10-15H,4-9H2,1-3H3 |
| Standard InChI Key | KWPNSIPOJDPCMB-UHFFFAOYSA-N |
| SMILES | CC(C)C1=C(C(=NC=N1)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5CCOC)F |
| Canonical SMILES | CC(C)C1=C(C(=NC=N1)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5CCOC)F |
Introduction
The compound 6-{5-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-(2-methoxyethyl)-9H-purine is a complex organic molecule belonging to the class of purine derivatives. It features a purine core extensively substituted with various functional groups, including a pyrimidine derivative with a fluorine atom and an isopropyl group, along with an octahydropyrrolo structure. This unique combination of heterocycles contributes to its potential biological activity and interaction capabilities .
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step organic reactions. While specific reagents and conditions are detailed in patent literature, the process generally requires careful optimization to produce the compound in sufficient quantities for biological testing. The chemical reactivity of this compound can be explored through various pathways, primarily influenced by its functional groups.
Biological Activity and Potential Applications
Preliminary studies indicate that compounds similar to 6-{5-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-(2-methoxyethyl)-9H-purine exhibit significant biological activities. These activities highlight the compound's promise as a candidate for further pharmacological development, particularly in targeting specific biological pathways.
Comparison with Similar Compounds
Several compounds share structural similarities with 6-{5-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-(2-methoxyethyl)-9H-purine. For example:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-{4-[5-fluoro-pyrimidinyl]piperazin}-9H-purine | Lacks octahydropyrrolo; simpler structure | Antimicrobial |
| 5-Fluoro-6-(propan-2-yl)pyrimidin | Similar fluorinated pyrimidine | Antitumor activity |
| 4-(4-fluorophenyl)piperazine | Contains piperazine but no purine | Antidepressant properties |
The uniqueness of 6-{5-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-(2-methoxyethyl)-9H-purine lies in its intricate combination of multiple heterocyclic rings and functional groups, enhancing its potential bioactivity compared to simpler derivatives.
Research Findings and Future Directions
Understanding how this compound interacts with biological macromolecules is essential for elucidating its mechanism of action. Techniques such as spectroscopy and mass spectrometry provide insights into the therapeutic potential and specificity of the compound. Further research is needed to fully explore its applications in medicinal chemistry and drug discovery.
Given the complexity and potential of this compound, ongoing studies are likely to focus on optimizing its synthesis and exploring its biological activities in more detail. This could involve in vitro and in vivo studies to assess its efficacy and safety as a therapeutic agent.
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